molecular formula C4H3F3N2O2S2 B13448827 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide

Cat. No.: B13448827
M. Wt: 232.2 g/mol
InChI Key: QQMHGPKNPJPNJO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide is a compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonamide group

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted thiazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonamide is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C4H3F3N2O2S2

Molecular Weight

232.2 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C4H3F3N2O2S2/c5-4(6,7)3-9-1-2(12-3)13(8,10)11/h1H,(H2,8,10,11)

InChI Key

QQMHGPKNPJPNJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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